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Abstract

Allylcyclopentane, a C8H14 hydrocarbon, is a molecule of interest in various chemical
syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of
formation, entropy, and heat capacity, is crucial for reaction engineering, process design, and
computational chemistry studies. This technical guide provides a comprehensive overview of
the available thermochemical data for compounds structurally related to allylcyclopentane,
details the established experimental protocols for the determination of these properties, and
outlines a computational workflow for their theoretical prediction. While direct experimental
thermochemical data for allylcyclopentane is not extensively reported in the literature, this
guide equips researchers with the necessary information to estimate, determine, or calculate
these vital parameters.

Introduction

Allylcyclopentane is an unsaturated hydrocarbon with the chemical formula C8H14. Its
structure consists of a five-membered cyclopentane ring attached to an allyl group. The
presence of both a cyclic alkane and an alkene functional group imparts specific reactivity and
physical properties to the molecule. Accurate thermochemical data are fundamental for a
variety of applications, including:
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» Reaction Energetics: Calculating the enthalpy and Gibbs free energy changes of reactions
involving allylcyclopentane.

e Chemical Equilibrium: Determining equilibrium constants and product distributions at
different temperatures.

e Process Simulation: Modeling and optimizing chemical processes where allylcyclopentane
is a reactant, product, or intermediate.

o Computational Modeling: Benchmarking and validating theoretical chemistry models.

This guide addresses the current landscape of thermochemical data for allylcyclopentane and
provides detailed methodologies for its experimental determination and computational
calculation.

Thermochemical Data

Direct experimental values for the enthalpy of formation, standard entropy, and heat capacity of
allylcyclopentane are not readily available in the surveyed scientific literature. However, data
for structurally similar C8H14 hydrocarbons and related cycloalkanes can provide valuable
context and a basis for estimation. The following tables summarize key thermochemical data
for selected relevant compounds.

Table 1: Physical Properties of Allylcyclopentane

Property Value Reference
Molecular Formula C8H14

Molar Mass 110.20 g-mol-1

Boiling Point 127 °C

Melting Point -111 °C

Density 0.793 g-cm-3

Table 2: Thermochemical Data of Related Cycloalkanes at 298.15 K
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AfHe(1) AcH°(l) Se(l) Cp(l)
Compound Formula

(kd/mol) (kd/mol) (J/mol-K) (J/mol-K)
Cyclopentane  C5H10 -105.9 -3291.1 204.3 126.7
Ethylcyclopen -4591.94 +

C7H14 -163.5+1.0 Not Reported  Not Reported

tane 0.92
cis-1,3-
Dimethylcyclo C7H14 -168.2+1.4 -4587.3+1.4 Not Reported Not Reported
pentane

Data for Cyclopentane from the NIST WebBook. Data for Ethylcyclopentane and cis-1,3-
Dimethylcyclopentane from the NIST WebBook.

Experimental Protocols

The determination of thermochemical data for liquid hydrocarbons like allylcyclopentane relies
on well-established calorimetric techniques. The following sections detail the methodologies for
measuring the key thermochemical properties.

Determination of Enthalpy of Combustion via Bomb
Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the
enthalpy of formation can be derived. For a volatile liquid like allylcyclopentane, the
measurement is typically performed using a bomb calorimeter.

Methodology:

o Sample Preparation: A precise mass of high-purity allylcyclopentane is encapsulated in a
gelatin capsule or a container made of a material with a known heat of combustion.

o Calorimeter Setup: The sample is placed in a platinum crucible within a constant-volume
combustion bomb. A fuse wire is positioned to ensure ignition. The bomb is then sealed and
pressurized with a high-purity oxygen atmosphere (typically around 30 atm).
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Isothermal Environment: The bomb is submerged in a known mass of water in a well-
insulated, stirred calorimeter vessel. The entire apparatus is placed within an isothermal
jacket to minimize heat exchange with the surroundings.

Combustion and Temperature Measurement: The sample is ignited electrically. The
temperature of the water in the calorimeter is monitored with high precision (e.g., using a
platinum resistance thermometer) before, during, and after the combustion. The temperature
readings are taken at regular intervals to establish initial and final equilibrium temperatures
and to correct for any small heat exchange with the jacket.

Data Analysis: The heat released by the combustion of the sample is calculated from the
corrected temperature rise and the energy equivalent of the calorimeter. The energy
equivalent is determined by calibrating the calorimeter with a standard substance of known
heat of combustion, such as benzoic acid.

Corrections: Corrections are applied for the heat of combustion of the capsule and the fuse
wire, as well as for the formation of nitric acid from residual nitrogen in the bomb and sulfuric
acid if sulfur impurities are present. The result is then corrected to standard state conditions
to obtain the standard enthalpy of combustion.

The following diagram illustrates the general workflow for a bomb calorimetry experiment.
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Workflow for Bomb Calorimetry
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Caption: Workflow for Bomb Calorimetry.
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Determination of Heat Capacity and Entropy via
Adiabatic Calorimetry

The heat capacity of allylcyclopentane can be measured as a function of temperature using
an adiabatic calorimeter. This data can then be used to calculate the standard entropy.

Methodology:

o Calorimeter and Sample: A known mass of the sample is sealed in a sample vessel, which is
placed within the adiabatic calorimeter. The calorimeter is equipped with a heater and a
temperature sensor.

o Adiabatic Shield: The sample vessel is surrounded by an adiabatic shield, which is
maintained at the same temperature as the vessel throughout the experiment. This
minimizes heat loss to the surroundings.

e Heating and Measurement: A precisely measured amount of electrical energy is supplied to
the sample, causing its temperature to rise. The temperature increase is carefully measured.

o Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount
of energy supplied and the resulting temperature change.

o Low-Temperature Measurements: To determine the standard entropy, heat capacity
measurements are typically carried out from a very low temperature (near 0 K) up to the
desired temperature (e.g., 298.15 K).

o Entropy Calculation: The standard entropy at a given temperature is calculated by integrating
the heat capacity divided by temperature (Cp/T) from 0 K to that temperature, accounting for
the entropies of any phase transitions that occur.

Computational Workflow

In the absence of experimental data, quantum chemical calculations provide a powerful tool for
predicting the thermochemical properties of molecules like allylcyclopentane. High-accuracy
composite methods are often employed for this purpose.
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The following diagram outlines a typical workflow for the computational determination of the
thermochemical properties of allylcyclopentane.
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Caption: Computational Thermochemistry Workflow.

Explanation of the Workflow:
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o Geometry Optimization: The first step is to find the lowest energy conformation of the
allylcyclopentane molecule using a quantum mechanical method like Density Functional
Theory (DFT).

 Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a
true energy minimum on the potential energy surface and provides the vibrational
frequencies.

o High-Level Energy Calculation: A more accurate single-point energy calculation is performed
on the optimized geometry using a high-level composite method to obtain a reliable
electronic energy.

o Thermochemical Property Calculation: The vibrational frequencies are used to calculate the
zero-point vibrational energy, and thermal corrections to the enthalpy and Gibbs free energy.
These values, combined with the high-level electronic energy, allow for the determination of
the enthalpy of formation, standard entropy, and heat capacity.

Conclusion

While direct experimental thermochemical data for allylcyclopentane remains elusive in the
public domain, this guide provides a framework for understanding, obtaining, and utilizing this
critical information. By leveraging data from analogous compounds, employing established
experimental techniques like bomb and adiabatic calorimetry, and utilizing robust computational
chemistry workflows, researchers can confidently work with the thermochemical properties of
allylcyclopentane in their scientific and developmental endeavors. The provided protocols and
workflows serve as a practical resource for the scientific community engaged in research
involving this and other related organic molecules.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermochemical

Data of Allylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265694#allylcyclopentane-thermochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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